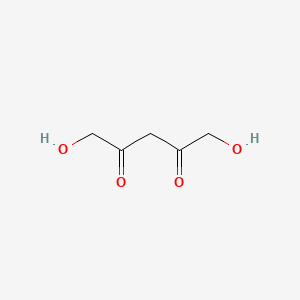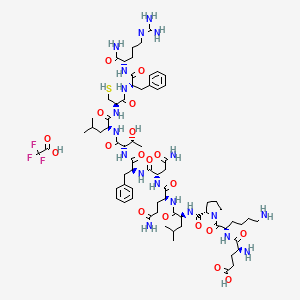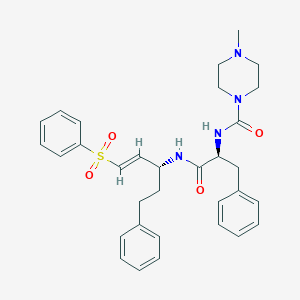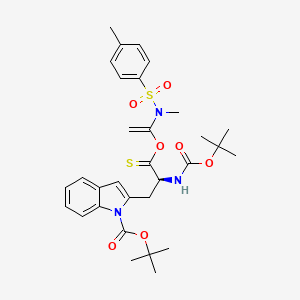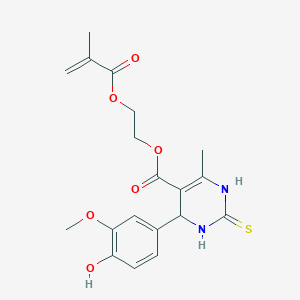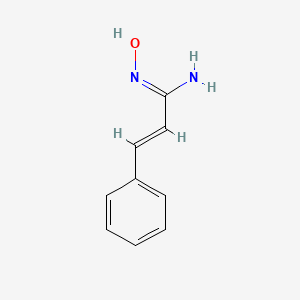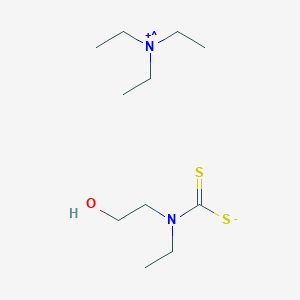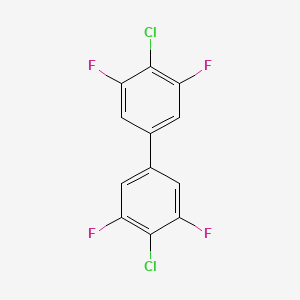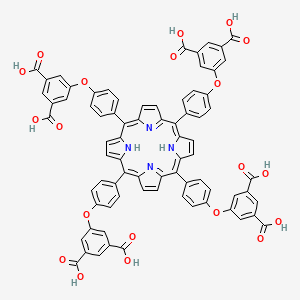
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its four phenyl groups substituted with 3,5-dicarboxylphenoxy groups, making it a versatile molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Rothemund reaction, where pyrrole and the corresponding aldehyde are heated in a solvent like propionic acid . The reaction is carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process often involves chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for studying biological systems.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and materials for environmental monitoring.
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar in structure but lacks the 3,5-dicarboxylphenoxy groups.
5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin: Contains hydroxy groups instead of carboxylphenoxy groups.
5,10,15,20-Tetra(4-aminophenyl)porphyrin: Features amino groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is unique due to its specific functional groups, which enhance its solubility and reactivity. The presence of carboxyl groups allows for better interaction with biological molecules and facilitates its use in medical applications.
Propriétés
Formule moléculaire |
C76H46N4O20 |
|---|---|
Poids moléculaire |
1335.2 g/mol |
Nom IUPAC |
5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
Clé InChI |
CTEYOWMSXJRJRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


